

Spectroscopic Analysis of trans-4,5-Epoxy-2E,7Z-decadienal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: trans-4,5-Epoxy-2E,7Z-decadienal

Cat. No.: B1147774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **trans-4,5-Epoxy-2E,7Z-decadienal**. This document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and presents a logical workflow for its spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of **trans-4,5-Epoxy-2E,7Z-decadienal**.

Table 1: ¹H NMR Spectroscopic Data

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-CHO	9.52	d	7.9
2-H	6.30	dd	15.6, 7.9
3-H	6.82	dd	15.6, 6.0
4-H	3.12	m	
5-H	2.90	m	_
6-H	2.25	m	_
7-H	5.45	m	_
8-H	5.35	m	_
9-CH ₂	2.05	q	7.4
10-CH₃	0.98	t	7.4

Table 2: 13 C NMR Spectroscopic Data

Position	- Chemical Shift (δ, ppm)
1 (CHO)	193.5
2 (CH)	140.1
3 (CH)	152.3
4 (CH)	60.2
5 (CH)	58.1
6 (CH ₂)	26.8
7 (CH)	125.0
8 (CH)	130.5
9 (CH ₂)	20.6
10 (CH ₃)	14.1

Table 3: Mass Spectrometry Data[1][2]

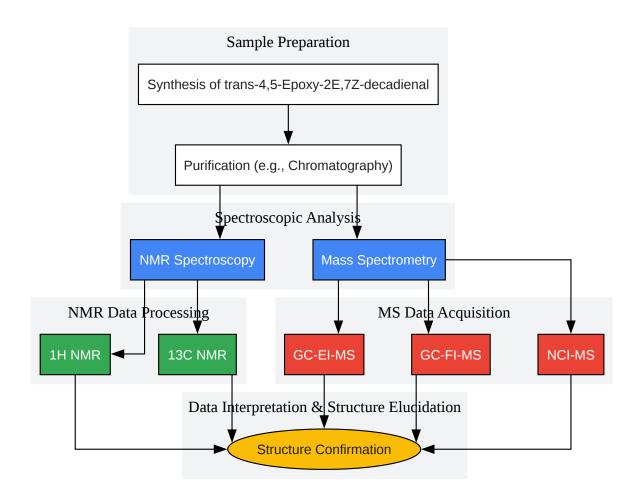
Ionization Method	Mass Analyzer	Key Fragments (m/z)	Relative Intensity
El	TOF	68.026	999
39.024	325		
41.039	284	_	
FI	TOF	168.115	999
169.12	218	_	
84.058	152	_	
139.112	87	_	
126.105	61	_	
NCI	-	[M-H] ⁻	-

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

- Instrument: JMS-T100GCV (JEOL, Akishima, Japan) coupled to an Agilent 7890A gas chromatograph.
- Column: HP-5 19091J-413 USD364547H (Agilent), 30.0 m length, 0.32 mm I.D., 0.25 μm film thickness.
- Ionization Mode: Electron Ionization (EI), Positive.
- Retention Time: 7.6 min.


- Instrument: JMS-T100GCV (JEOL, Akishima, Japan) coupled to an Agilent 7890A gas chromatograph.
- Column: HP-5 19091J-413 USD364547H (Agilent), 30.0 m length, 0.32 mm I.D., 0.25 μm film thickness.
- Ionization Mode: Field Ionization (FI), Positive.
- Retention Time: 7.61 min.

For sensitive quantification, a method based on isotope dilution assay with negative chemical ionization was developed.[1] Ammonia was used as the reagent gas, which provided the best results for sensitivity and selectivity.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trans-4,5-Epoxy-2E,7Z-decadienal**.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Spectroscopic Analysis of trans-4,5-Epoxy-2E,7Z-decadienal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147774#spectroscopic-data-nmr-ms-of-trans-4-5-epoxy-2e-7z-decadienal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com